molecular formula C20H19ClFN5O4 B2677851 N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775308-23-0

N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2677851
CAS RN: 1775308-23-0
M. Wt: 447.85
InChI Key: DNYKRJQVXKCOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN5O4 and its molecular weight is 447.85. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the same family as N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide have been explored for their potential in developing selective radioligands for positron emission tomography (PET) imaging. For instance, DPA-714, a fluorinated ligand of the translocator protein (TSPO), has shown high affinity and specificity, enabling the imaging of neuroinflammatory processes in vivo (Dollé et al., 2008). Such developments are crucial for diagnosing and studying various neurological conditions, including neurodegenerative diseases.

Anticancer Activity

Research on structurally similar compounds, such as those involving substitutions on the pyrazolopyrimidinones or pyrimidines, indicates potential anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results at low concentrations compared to reference drugs like 5-fluorodeoxyuridine. This suggests a pathway for developing new anticancer agents by exploring the structural analogues of N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Properties

Further investigations into similar chemical structures have revealed anti-inflammatory and analgesic properties. Such compounds, by undergoing various chemical reactions, have shown significant activity in pharmacological screenings. This aspect opens a door for the compound to be potentially utilized in developing new therapeutic agents aimed at treating inflammation and pain (Sondhi et al., 2009).

Antimicrobial Agents

Additionally, derivatives of compounds with a similar backbone structure have demonstrated antimicrobial properties against a broad panel of bacterial and fungal strains. This highlights the potential application of N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide in developing new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Parikh & Joshi, 2014).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O4/c1-2-16-24-18(25-31-16)17-14-5-3-4-8-26(14)20(30)27(19(17)29)10-15(28)23-13-7-6-11(21)9-12(13)22/h6-7,9H,2-5,8,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYKRJQVXKCOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

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